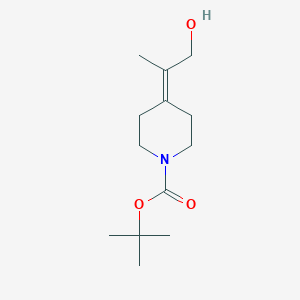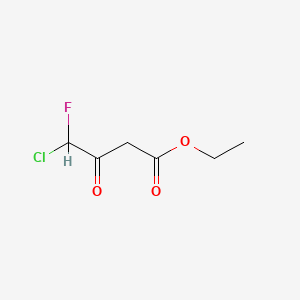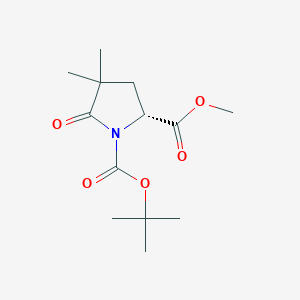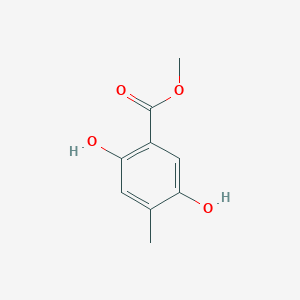![molecular formula C17H19N3S B13910619 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound features a benzotriazole core with a 2-methyl-1-[(3-methylphenyl)sulfanyl]propyl substituent, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylthiophenol) reacts with an alkyl halide (e.g., 2-bromo-2-methylpropane) under basic conditions.
Coupling of the Substituents: The final step involves coupling the sulfanyl-substituted propyl group to the benzotriazole core through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Substitution: The benzotriazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Functionalized benzotriazole derivatives.
科学研究应用
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
作用机制
The mechanism of action of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
2-Methylbenzotriazole: A derivative with similar applications but different substituent effects.
3-Methylphenylsulfanylbenzotriazole: A compound with a similar sulfanyl group but different substitution pattern.
Uniqueness
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C17H19N3S |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
2-[2-methyl-1-(3-methylphenyl)sulfanylpropyl]benzotriazole |
InChI |
InChI=1S/C17H19N3S/c1-12(2)17(21-14-8-6-7-13(3)11-14)20-18-15-9-4-5-10-16(15)19-20/h4-12,17H,1-3H3 |
InChI 键 |
SXHQGNUBXZZQPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)SC(C(C)C)N2N=C3C=CC=CC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)

![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

